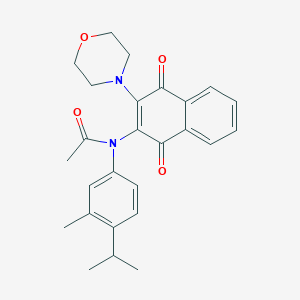
GNF-Pf-3829
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a morpholine ring, a naphthalene core, and an acetamide group, making it an interesting subject for scientific research.
科学的研究の応用
N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
Target of Action
The primary target of GNF-Pf-3829 is PfMFR3 , an orphan transporter in the major facilitator superfamily (MFS) found in the parasite Plasmodium falciparum . This protein is believed to play roles in mitochondrial transport as well as drug resistance .
Mode of Action
This compound interacts with PfMFR3, leading to decreased sensitivity to the compound and other antimalarial drugs that have a mitochondrial mechanism of action . The exact nature of this interaction and the resulting changes within the cell are still under investigation.
Biochemical Pathways
It is known that the compound interferes with the function of pfmfr3, which is involved in mitochondrial transport . This disruption could potentially affect various metabolic processes within the parasite.
Pharmacokinetics
It is known that the compound has unfavorable physicochemical properties that may limit its oral bioavailability .
Result of Action
The action of this compound results in the death of both blood- and sexual-stage P. falciparum parasites . This is achieved through the compound’s interaction with PfMFR3, which leads to a disruption in the parasite’s mitochondrial function .
生化学分析
Biochemical Properties
The biochemical properties of GNF-Pf-3829 are largely tied to its interactions with various biomolecules. It has been found to interact with the enzyme dihydroorotate dehydrogenase (DHOdehase) in Plasmodium falciparum . The interaction with this enzyme is crucial as it plays a significant role in the pyrimidine biosynthesis pathway . The inhibition of this enzyme by this compound can disrupt the parasite’s ability to synthesize pyrimidines, which are essential for DNA and RNA synthesis .
Cellular Effects
The cellular effects of this compound are primarily observed in its action against Plasmodium falciparum. The compound has been found to be effective in killing both blood and sexual-stage parasites in the low nanomolar to low micromolar range . This suggests that this compound can influence cell function by disrupting critical biological processes in the parasite, such as DNA and RNA synthesis, through its interaction with DHOdehase .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DHOdehase in Plasmodium falciparum . This interaction leads to the inhibition of the enzyme, disrupting the pyrimidine biosynthesis pathway . This disruption can lead to a deficiency in the production of pyrimidines, which are essential components of nucleic acids. As a result, the parasite’s ability to synthesize DNA and RNA is compromised, leading to its death .
Metabolic Pathways
This compound is involved in the pyrimidine biosynthesis pathway through its interaction with DHOdehase . By inhibiting this enzyme, this compound disrupts the pathway, leading to a deficiency in the production of pyrimidines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Naphthalene Core: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Morpholine Ring: This step involves the nucleophilic substitution of a halogenated naphthalene derivative with morpholine under basic conditions.
Attachment of the Acetamide Group: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketone groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
類似化合物との比較
Similar Compounds
- **N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(piperidin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide
- **N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(pyrrolidin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide
Uniqueness
N-[3-methyl-4-(propan-2-yl)phenyl]-N-[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide is unique due to the presence of the morpholine ring, which can impart specific chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, making it more effective in its applications compared to similar compounds.
特性
IUPAC Name |
N-(3-methyl-4-propan-2-ylphenyl)-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-16(2)20-10-9-19(15-17(20)3)28(18(4)29)24-23(27-11-13-32-14-12-27)25(30)21-7-5-6-8-22(21)26(24)31/h5-10,15-16H,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSKPEOTWJXPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4)C(=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
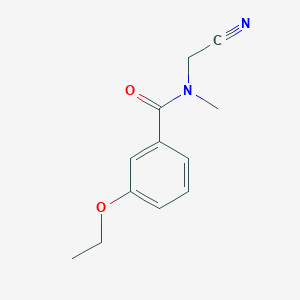
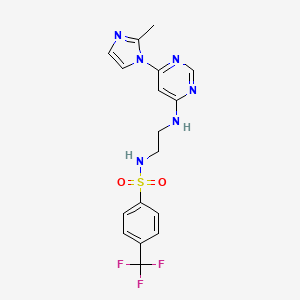
![3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide](/img/structure/B2478519.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/new.no-structure.jpg)
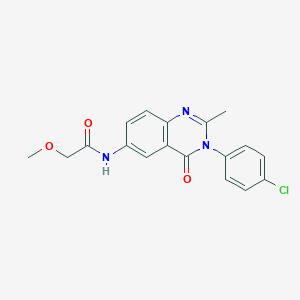
![ethyl 2-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2478524.png)
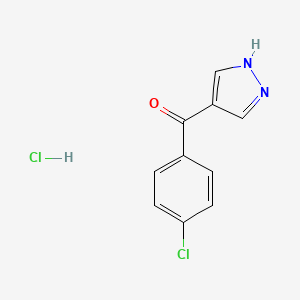
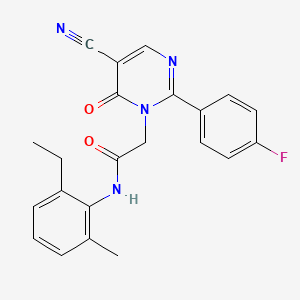
![4-methoxy-N-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide](/img/structure/B2478530.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-methoxybenzoate](/img/structure/B2478534.png)
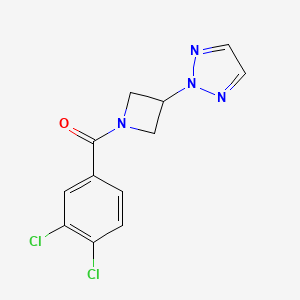
![ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2478537.png)
![1-[2-(2-fluorophenoxy)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2478538.png)
![(2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2478539.png)
